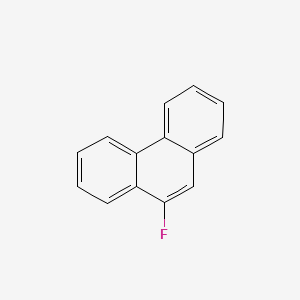

9-Fluorophenanthrene

Description

Significance of Fluorine Substitution in Polycyclic Aromatic Hydrocarbons (PAHs)

The strategic incorporation of fluorine atoms into the molecular framework of polycyclic aromatic hydrocarbons (PAHs) has become a pivotal strategy in chemical research, offering a powerful tool to modulate the properties of these fundamental organic molecules. nih.govnii.ac.jp Fluorine's high electronegativity and small size allow it to significantly alter the electronic and physical characteristics of the parent PAH without introducing substantial steric bulk. nii.ac.jp This substitution can enhance the resistance of PAHs to aerial oxidation by lowering the energy level of their Highest Occupied Molecular Orbital (HOMO). nii.ac.jpnii.ac.jp

Research has demonstrated that fluorination can have varied and profound effects on the biological activity of PAHs. nih.gov For instance, while 6-fluorobenzo[a]pyrene shows decreased tumorigenicity compared to its non-fluorinated parent compound, 6-fluorobenzo[c]phenanthrene (B1201720) exhibits increased tumorigenicity. nih.gov These differences are often attributed to fluorine-induced conformational changes in the metabolites of the compounds. nih.gov The strength of the carbon-fluorine bond also makes it a useful label for blocking specific metabolic positions in mechanistic studies. researchgate.net

In the realm of materials science, fluorinated PAHs (F-PAHs) are investigated as promising organic semiconducting materials. nii.ac.jpnii.ac.jp The introduction of fluorine can improve solubility in organic solvents, a desirable trait for printable electronics, and can influence crystal packing and polymorphism, which in turn affects bulk properties like conductivity. nii.ac.jposti.gov While studies using magnetically induced current densities suggest that fluorination can weaken the aromatic character of the PAH rings, this electronic perturbation is key to tuning their performance in applications like organic light-emitting diodes (OLEDs). nih.govacs.orgresearchgate.netsemanticscholar.org

Table 1: Effects of Fluorine Substitution on Polycyclic Aromatic Hydrocarbons

| Property Affected | Description of Effect | Research Context | Citations |

|---|---|---|---|

| Electronic Properties | Lowers HOMO/LUMO energy levels, enhancing oxidative stability. | Organic Semiconductors, Materials Science | nii.ac.jpnii.ac.jp |

| Biological Activity | Modulates metabolic pathways and tumorigenicity. | Medicinal Chemistry, Toxicology | nih.gov |

| Physicochemical Properties | Can increase solubility and influence molecular shape and crystal polymorphism. | Materials Science, Analytical Chemistry | nii.ac.jposti.gov |

| Aromaticity | Weakens the aromatic character of the hydrocarbon rings. | Physical Organic Chemistry | nih.govacs.org |

| Mechanistic Studies | The strong C-F bond serves as a stable label to block metabolic sites. | Biochemistry, Mechanistic Chemistry | researchgate.net |

Overview of 9-Fluorophenanthrene within Fluorinated PAH Research

This compound serves as a significant compound within the broader study of F-PAHs. It is often utilized as a model compound and a key synthetic intermediate in the development of more complex fluorinated systems. nih.govacs.org Its synthesis has been reported as part of modular approaches to creating regiospecifically fluorinated PAHs, such as through methods involving Julia-Kocienski olefination and oxidative photocyclization. nih.govacs.org

Historically, the preparation of this compound, along with its amino and iodo analogs, was an early focus in the study of phenanthrene (B1679779) derivatives. acs.org More advanced research has employed this compound as a precursor in the synthesis of other reactive intermediates. For example, it can be reacted with butyllithium (B86547) (BuLi) to generate phenanthryne, a highly reactive aryne that can be trapped to form novel adducts. wiley-vch.de

In spectroscopic studies, the 19F NMR signal of this compound has been documented and compared with other fluorinated PAHs, contributing to the understanding of how the electronic environment of the fluorine atom is affected by its position on the aromatic scaffold. nii.ac.jp Furthermore, its role extends to the synthesis of functional materials, where it and other o-fluorophenanthrene aldehydes act as crucial starting materials for creating novel chiral ligands used in enantioselective catalysis. researchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value | Citations |

|---|---|---|

| CAS Number | 440-21-1 | nih.govchem960.com |

| Molecular Formula | C₁₄H₉F | nih.govchemsynthesis.com |

| Molecular Weight | 196.22 g/mol | nih.govchemsynthesis.com |

| IUPAC Name | This compound | nih.gov |

| Complexity | 225 | nih.govchem960.com |

| Hydrogen Bond Donor Count | 0 | chem960.com |

| Hydrogen Bond Acceptor Count | 1 | chem960.com |

Evolution of Research on Phenanthrene Derivatives

Research into phenanthrene and its derivatives has a rich history, evolving from foundational synthetic chemistry to cutting-edge applications in medicine and materials science. Early work, dating back to the late 19th and early 20th centuries, focused on the fundamental synthesis and characterization of the phenanthrene core and its simple derivatives. wiley-vch.de A significant advancement was the oxidative photochemical cyclization of stilbenes, a method that provided access to a wide variety of substituted phenanthrenes. academie-sciences.fr

Over time, the focus expanded to include naturally occurring phenanthrenes, which have been isolated from various plant families like Orchidaceae and Juncaceae. acs.org The discovery of these natural products spurred investigations into their biological activities. acs.org

In recent decades, research has increasingly targeted the development of phenanthrene derivatives for specific, high-value applications. In medicinal chemistry, the planar structure of phenanthrene makes it an attractive scaffold for developing anticancer agents that can intercalate with DNA. academie-sciences.frnih.govacademie-sciences.fr Numerous studies have focused on synthesizing and evaluating phenanthrene derivatives, including phenanthroindolizidines and phenanthroimidazoles, for their cytotoxic effects against various cancer cell lines. academie-sciences.frnih.gov

Simultaneously, the unique photophysical properties of phenanthrenes have made them desirable for applications in materials science. researchgate.netacademie-sciences.fr Researchers have synthesized novel derivatives with tailored electronic properties for use in organic light-emitting diodes (OLEDs) and solar cells, capitalizing on their thermal stability and strong fluorescence. researchgate.netsemanticscholar.orgacademie-sciences.fr This evolution highlights a trajectory from fundamental discovery to the rational design of functional molecules for advanced technologies.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Fluorobenzo[a]pyrene |

| Benzo[a]pyrene |

| 6-Fluorobenzo[c]phenanthrene |

| Benzo[c]phenanthrene |

| 9-Aminophenanthrene (B1211374) |

| 9-Iodophenanthrene |

| Phenanthryne |

| o-Fluorophenanthrene aldehydes |

| Stilbenes |

| Phenanthroindolizidines |

Structure

3D Structure

Properties

IUPAC Name |

9-fluorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVPCMDDAOQHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196012 | |

| Record name | Phenanthrene, 9-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440-21-1 | |

| Record name | 9-Fluorophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=440-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Fluorophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-FLUOROPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6NU9M3M2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 9-Fluorophenanthrene and its Derivatives

Regioselectivity is a critical challenge in the synthesis of substituted polycyclic aromatic hydrocarbons (PAHs). The following subsections detail advanced strategies that have been successfully employed to control the placement of the fluorine atom and other substituents on the phenanthrene (B1679779) scaffold.

The introduction of a fluorine atom into aromatic systems using transition metals is a powerful strategy. nih.govnih.gov While direct C-H fluorination of phenanthrene at the 9-position is challenging, palladium-catalyzed methods have been developed for the fluorination of aryl triflates and bromides. nih.gov These reactions typically employ a palladium catalyst, a ligand, and a fluoride (B91410) source. For instance, a reactive Pd(IV)-F electrophile can be generated in situ from a Pd(II) precursor and an electrophilic fluorinating agent like Selectfluor or N-Fluorobis(phenylsulfonyl)amine (NFSI). nih.gov This species can then fluorinate weakly nucleophilic arenes. nih.gov

Key components in these reactions include:

Catalysts: Palladium complexes such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are commonly used. nih.gov

Fluoride Sources: Nucleophilic sources like AgF or electrophilic N-F reagents such as NFSI are employed. nih.govnih.gov

Substrates: Pre-functionalized phenanthrenes, such as 9-bromophenanthrene (B47481) or phenanthren-9-yl triflate, are often required to ensure regioselectivity.

| Catalyst System | Substrate Type | Fluorinating Agent | Typical Conditions |

| Palladium(0)/Ligand | Aryl Triflates | Cesium Fluoride | High Temperature |

| Palladium(II) | Aryl C-H | NFSI / Selectfluor | Room Temperature |

| Copper(I)/Ligand | Aryl Halides | Potassium Fluoride | High Temperature |

This table provides a generalized overview of transition-metal-catalyzed fluorination reactions applicable to aromatic systems.

Indium(III) catalysts, such as InCl₃, have proven effective in promoting the cyclization of precursors to form fluorinated PAHs, including this compound. nih.gov This methodology often involves the cyclization of aryl-substituted 1,1-difluoroallenes. nih.gov The Lewis acidity of the indium(III) center activates the allene (B1206475) system, facilitating an intramolecular electrophilic aromatic substitution-type reaction to construct the phenanthrene core with concomitant placement of the fluorine atom. This atom-economical approach provides a valuable alternative to heavier transition metals like gold or platinum. nih.gov

| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) |

| InCl₃ (5 mol%) | Homopropargyl Azides | DCE | 80 | Good |

| InCl₃ (15 mol%) | Azido-Diynes | Toluene | 110 | Good |

Data generalized from indium(III)-catalyzed cyclization reactions for the synthesis of related heterocyclic systems. nih.gov

A modular and highly effective route to this compound involves a two-step sequence: a Julia-Kocienski olefination followed by an oxidative photocyclization. nih.gov This approach begins with the synthesis of a 1,2-diarylfluoroethene intermediate via the Julia-Kocienski olefination. nih.gov In this reaction, a fluorinated benzothiazol-2-yl (BT) sulfone is condensed with an appropriate aldehyde under basic conditions. nih.govnih.gov The resulting fluoroalkene then undergoes an oxidative photocyclization, typically using iodine as an oxidant under UV irradiation, to yield the target fluorinated phenanthrene. nih.gov This method offers excellent control over the position of the fluorine atom. nih.gov

Step 1: Julia-Kocienski Olefination nih.gov

Sulfone Reagent: Fluoro(2-naphthyl)methyl 1,3-benzothiazol-2-yl sulfone

Aldehyde: Benzaldehyde

Base/Solvent: LHMDS in THF

Yield: High (typically 70-99%) nih.gov

Step 2: Oxidative Photocyclization nih.gov

Substrate: The resulting 1-(2-naphthyl)-2-fluoro-2-phenylethene

Conditions: UV irradiation (photocyclization) with an oxidant (e.g., iodine)

Yield: Good (typically 66-83%) nih.gov

While often used for defluorination or functionalization of highly fluorinated compounds, silyl (B83357) radical-mediated processes can theoretically be adapted for synthesis. researchgate.netrsc.org A hypothetical route could involve the cross-coupling of a suitably functionalized phenanthrene precursor. Silyl radicals, generated from reagents like silylboronates in the presence of a base like KOtBu, can activate inert bonds. nih.gov This method could be envisioned for late-stage functionalization, where a pre-formed phenanthrene ring containing a leaving group is coupled with a fluorine source, or where a C-F bond on a fluorinated precursor is functionalized. nih.gov The reaction proceeds under mild, transition-metal-free conditions at room temperature. nih.gov

A powerful, metal-free method for synthesizing 9-aminophenanthrene (B1211374) derivatives involves the electrocyclization of keteniminium salts. researchgate.netethz.ch This strategy starts with a biaryl acetamide, which is converted into a highly reactive keteniminium salt intermediate. researchgate.net This intermediate then undergoes a spontaneous 6π-electrocyclization at room temperature, followed by aromatization to yield the 9-aminophenanthrene core. researchgate.net This method is particularly useful for creating amino-substituted analogues, which are important building blocks in materials science. ethz.ch The reaction is typically high-yielding and occurs within minutes. researchgate.net

| Starting Material | Key Intermediate | Product | Conditions |

| Biaryl Acetamide | Keteniminium Salt | 9-Aminophenanthrene Derivative | Room Temperature |

This table illustrates the general transformation for the synthesis of amino-substituted phenanthrene analogues. researchgate.net

Direct fluorination of the phenanthrene core can be achieved using potent electrophilic fluorinating agents. N-Fluorobis(phenylsulfonyl)amine (NFSI) is a stable, commercially available N-F reagent that can directly fluorinate electron-rich aromatic C-H bonds. nih.govresearchgate.net The reaction of phenanthrene with NFSI, particularly in the absence of a solvent, has been investigated. researchgate.net This method takes advantage of the high reactivity of the C9-C10 bond of phenanthrene towards electrophilic attack. While selectivity can be an issue with direct fluorination of unsubstituted PAHs, this approach offers a straightforward route to a mixture of fluorinated isomers, from which this compound can be isolated. researchgate.net

| Substrate | Fluorinating Agent | Solvent | Selectivity |

| Phenanthrene | N-Fluorobis(phenylsulfonyl)amine (NFSI) | Solvent-free | Can be more selective than in solution researchgate.net |

This table summarizes the direct fluorination approach on the parent phenanthrene ring.

Photocyclization of Stilbene (B7821643) Precursors

The Mallory reaction, a photochemical intramolecular cyclization of a stilbene derivative, stands as a cornerstone in the synthesis of phenanthrenes and their analogues. wikipedia.orgmdpi.comnih.govnih.gov This powerful transformation proceeds via the irradiation of a stilbene precursor, which, in the presence of an oxidizing agent, undergoes a 6π-electrocyclization followed by aromatization to furnish the phenanthrene core. For the synthesis of this compound, the corresponding ortho-fluorostilbene serves as the key precursor.

The generally accepted mechanism for the Mallory reaction involves the following key steps:

Photoisomerization: Upon exposure to ultraviolet (UV) light, the thermodynamically more stable trans-stilbene (B89595) isomer is converted to the cis-isomer. This step is crucial as only the cis-conformation possesses the necessary proximity of the two aryl rings for cyclization.

Electrocyclization: The excited cis-stilbene (B147466) undergoes a conrotatory 6π-electrocyclization to form a transient dihydrophenanthrene intermediate.

Oxidation: In the presence of an oxidizing agent, such as iodine or air (oxygen), the dihydrophenanthrene is oxidized to the fully aromatic phenanthrene system, regenerating the catalyst in the case of iodine. acs.org

The reaction is compatible with a range of substituents, including fluoro groups. mdpi.com Continuous flow processes have been developed to enhance the scalability of this reaction, which is often limited by the requirement of low substrate concentrations in batch setups. nih.gov While the Mallory reaction is a robust method, the synthesis of specific isomers can sometimes be challenging due to the potential for multiple cyclization pathways in unsymmetrically substituted stilbenes. mdpi.com

| Precursor | Product | Oxidant | Conditions | Yield | Reference |

| ortho-fluorostilbene | This compound | Iodine/Air | UV irradiation | Moderate to Good | acs.org |

| 1,2-diarylhexafluorocyclopentene | Dibromophenanthrene derivatives | Iodine | UV irradiation (λ = 365 nm) | High | researchgate.net |

Derivatization and Functionalization of the Phenanthrene Scaffold

The functionalization of the phenanthrene core, particularly at the 9-position, is crucial for tuning its electronic and photophysical properties for various applications. The presence of a fluorine atom at this position introduces a unique electronic bias that influences subsequent chemical transformations.

Strategies for 9-Position Functionalization

The direct functionalization of phenanthrene at the 9-position can be achieved through various methods, with bromination being a key initial step. 9-Bromophenanthrene serves as a versatile precursor for a wide array of 9-substituted phenanthrenes. chemicalbook.comorgsyn.orgguidechem.comnih.gov

Key Functionalization Strategies Starting from 9-Bromophenanthrene:

Cyanation: Heating 9-bromophenanthrene with cuprous cyanide affords 9-cyanophenanthrene, which can be further hydrolyzed to phenanthrene-9-carboxylic acid. chemicalbook.com

Boronic Acid Synthesis: 9-Bromophenanthrene can be converted to 9-phenanthrenylboronic acid via lithium-halogen exchange followed by reaction with a borate (B1201080) ester. chemicalbook.com This boronic acid is a crucial building block for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: 9-Bromophenanthrene readily participates in Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids, catalyzed by palladium complexes, to form 9-arylphenanthrenes. acs.orgwikipedia.orglibretexts.orgyoutube.comsigmaaldrich.com This reaction is highly efficient and tolerates a wide range of functional groups.

These strategies highlight the importance of 9-halophenanthrenes as pivotal intermediates in the synthesis of more complex phenanthrene derivatives.

Synthesis of Suitably Functionalized Fluorophenanthrene Derivatives

The synthesis of fluorophenanthrenes bearing additional functional groups is of significant interest for the development of advanced materials with tailored properties. A general and efficient route involves the Knoevenagel condensation of a suitably substituted arylacetonitrile with an aromatic aldehyde, followed by a photochemical cyclization of the resulting stilbene derivative. researchgate.net

For instance, a series of novel fluorophenanthrene derivatives have been synthesized through a straightforward procedure utilizing inexpensive starting materials under mild conditions. researchgate.net The synthesis commences with the condensation of p-fluorophenylacetonitrile with various aromatic aldehydes to yield α,β-unsaturated nitriles. Subsequent irradiation of these nitriles in the presence of iodine as an oxidizing agent leads to the formation of the corresponding functionalized fluorophenanthrenes. researchgate.net

| Compound | Substituents | Yield (%) | Melting Point (°C) | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|---|---|

| P1 | 3-Bromo, 9-cyano | 70 | 176–178 | 258, 310, 360 | 420 |

| P3 | 3,9-Dicyano | 84 | >260 | 265, 325, 380 | 450 |

| P4 | 2,3-Dimethoxy, 9-cyano | 65 | 150–152 | 270, 330, 390 | 460 |

| P9 | 2,3-Dimethoxy, 6-methyl, 9-cyano | 72 | 194–196 | 275, 335, 395 | 465 |

These compounds exhibit strong fluorescence in the blue region of the visible spectrum, making them potential candidates for applications in organic light-emitting diodes (OLEDs). researchgate.netnih.govntu.edu.sg

Modulating Reactivity and Selectivity through Fluorine Substitution

The introduction of a fluorine atom onto the phenanthrene scaffold significantly influences its reactivity and the regioselectivity of subsequent chemical transformations. This is primarily due to the high electronegativity of fluorine, which imparts a strong inductive electron-withdrawing effect (-I), and its ability to donate a lone pair of electrons through resonance (+M effect). libretexts.orgorganicchemistrytutor.comopenstax.orgunizin.org

In the context of electrophilic aromatic substitution, halogens are generally considered deactivating yet ortho, para-directing. organicchemistrytutor.comopenstax.orgunizin.org The deactivating nature arises from the dominant inductive effect, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. quora.com However, the resonance effect, although weaker, directs incoming electrophiles to the positions ortho and para to the halogen by stabilizing the corresponding cationic intermediates (arenium ions). libretexts.org

For this compound, the fluorine atom at the 9-position will influence the electron density distribution across the entire ring system. Computational studies on halogenated phenanthrenes have shown that halogenation can alter the HOMO-LUMO gap and electronegativity of the molecule. Specifically, fluorination has been observed to increase the electronegativity, thereby enhancing the electron attraction from the phenanthrene rings.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Phenanthrenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like 9-fluorophenanthrene, ¹H, ¹³C, and ¹⁹F NMR provide a comprehensive picture of the molecular framework and electronic environment.

¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound reveal the influence of the fluorine substituent on the chemical shifts of the protons and carbons in the phenanthrene (B1679779) ring system. The assignments of these shifts are often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). uni-ruse.bg These methods help to establish connectivity between protons and carbons, providing unambiguous assignments. uni-ruse.bg

In a general sense, the introduction of an electronegative fluorine atom is expected to deshield nearby protons and carbons, causing them to resonate at higher chemical shifts (downfield). However, the complex interplay of inductive and resonance effects, as well as through-space interactions, can lead to more complex patterns in the chemical shifts observed in the spectra of fluorinated phenanthrenes.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Nucleus | Chemical Shift (ppm) |

| ¹H | 7.0 - 8.5 |

| ¹³C | 110 - 140 |

Note: The chemical shift ranges are approximate and can vary based on the solvent and specific substitution pattern.

¹⁹F NMR Chemical Shifts and Coupling Constants

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large dispersion of chemical shifts. wikipedia.org The chemical shift of the fluorine atom in this compound is a sensitive probe of its electronic environment. For aromatic fluorides (ArF), the chemical shifts typically appear in the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu

A key feature of the ¹⁹F NMR spectrum is the observation of coupling to neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling). These coupling constants provide valuable structural information. Long-range ¹⁹F-¹⁹F coupling is also commonly observed in polyfluorinated aromatic systems. wikipedia.org The magnitude of these coupling constants can often be correlated with the number of bonds separating the coupled nuclei. wikipedia.org

Table 2: Typical Ranges for ¹⁹F NMR Data

| Parameter | Value |

| ¹⁹F Chemical Shift Range (ArF) | +80 to +170 ppm |

| Geminal ¹H-¹⁹F Coupling (²JHF) | ~50 Hz |

| Geminal ¹⁹F-¹⁹F Coupling | 250 - 300 Hz |

Note: Coupling constants are given in Hertz (Hz). The values are general and can vary.

Through-Space C-F Coupling Interactions and Hydrogen Bonding Analysis

In addition to through-bond coupling, "through-space" coupling interactions can be observed between nuclei that are in close spatial proximity, even if they are separated by many bonds. nih.gov In fluorinated phenanthrenes, through-space coupling between the fluorine atom and nearby protons or carbons can provide insights into the molecule's conformation. researchgate.net These interactions are a result of the overlap of the orbitals of the non-bonded atoms. researchgate.net

Intramolecular hydrogen bonding involving an organic fluorine atom, while less common than with more traditional hydrogen bond acceptors like oxygen or nitrogen, can also influence the structure and spectroscopic properties. nih.govrsc.org In molecules where a proton-donating group is positioned close to the fluorine atom, evidence for a weak C-H···F hydrogen bond may be sought through techniques like NMR titration or by observing changes in chemical shifts upon addition of a hydrogen-bond-accepting solvent. nih.gov The detection of through-space coupling between the fluorine and the proton can also serve as strong evidence for such an interaction. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques, such as FT-IR and UV-Vis, provide complementary information about the bonding and electronic structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. libretexts.org The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its chemical bonds. The C-F stretching vibration typically appears as a strong band in the region of 1000-1400 cm⁻¹. The exact position of this band can be influenced by the electronic environment of the C-F bond.

Other characteristic bands in the FT-IR spectrum of this compound include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic rings (1400-1600 cm⁻¹), and out-of-plane C-H bending (650-1000 cm⁻¹). mdpi.comrjb.ro

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-H Out-of-Plane Bend | 650 - 1000 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The UV-Vis spectrum of phenanthrene and its derivatives is characterized by several absorption bands corresponding to π → π* transitions. uu.nl The introduction of a fluorine atom can cause shifts in the positions and intensities of these absorption bands, a phenomenon known as a solvatochromic shift.

The spectrum is typically measured in a suitable solvent, and the choice of solvent can influence the absorption maxima. sci-hub.se The electronic transitions in polycyclic aromatic hydrocarbons like phenanthrene are well-studied, and the observed spectrum of this compound can be interpreted by comparison to the parent compound and other substituted phenanthrenes. msu.edu

Photoluminescence and Fluorescence Emission Studies

Photoluminescence spectroscopy is a critical non-destructive technique for investigating the electronic properties of fluorescent compounds. chemguide.co.uk This method involves the photo-excitation of a molecule to a higher electronic state, followed by the emission of light as it relaxes back to a lower energy level. chemguide.co.uk The resulting emission spectrum provides valuable information about the molecule's electronic structure and dynamics.

While detailed experimental studies focusing specifically on the photoluminescence and fluorescence emission of this compound are not extensively documented in the reviewed literature, the photophysical behavior of closely related fluorophenanthrene derivatives has been investigated. academie-sciences.frsemanticscholar.org These studies offer insights into the general fluorescence characteristics that could be anticipated for this class of compounds.

Research on various functionalized fluorophenanthrene derivatives indicates that they typically exhibit strong fluorescence in the blue region of the visible spectrum when in solution. academie-sciences.frsemanticscholar.org For instance, studies on certain multi-substituted fluorophenanthrenes in chloroform (B151607) have shown structured emission spectra with multiple bands. academie-sciences.fr The position and intensity of these emission bands are highly sensitive to the nature and position of substituents on the phenanthrene core. academie-sciences.fr This suggests that the fluorine atom at the 9-position in this compound would significantly influence its photophysical properties compared to the parent phenanthrene molecule. Generally, phenanthrene derivatives are noted for their applications in materials science, partly due to their desirable photoluminescence and electroluminescence properties. academie-sciences.frsemanticscholar.org

Table 1: General Photoluminescence Characteristics of Fluorophenanthrene Derivatives

| Property | General Observation for Fluorophenanthrene Derivatives |

| Emission Region | Typically in the blue region of the visible spectrum. academie-sciences.frsemanticscholar.org |

| Solvent Effects | Spectra are often recorded in solvents like chloroform. academie-sciences.fr |

| Spectral Features | Often exhibit structured emission spectra with multiple bands. academie-sciences.fr |

| Excitation Wavelength | Dependent on the specific derivative's absorption spectrum. |

| Influence of Substituents | The nature and position of functional groups significantly affect emission wavelengths and intensities. academie-sciences.fr |

This table is based on general findings for fluorophenanthrene derivatives and not on specific experimental data for this compound.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of chemical compounds by providing highly accurate mass-related data. epa.gov This method involves the ionization of a sample and the subsequent separation of the resulting ions based on their mass-to-charge (m/z) ratio. nih.gov For this compound, high-resolution mass spectrometry is pivotal in confirming its molecular formula and, by extension, its molecular structure.

The fundamental data point obtained from mass spectrometry is the precise mass of the molecular ion (M+). The molecular formula of this compound is C₁₄H₉F. nih.gov The exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁹F), provides a definitive confirmation of the elemental composition. This experimental value can be compared against the theoretical mass to validate the identity of the compound with high confidence.

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk When subjected to ionization techniques like electron impact (EI), the molecular ion can become energetically unstable and break apart into smaller, charged fragments. chemguide.co.ukgbiosciences.com The pattern of these fragments is characteristic of the molecule's structure. For an aromatic compound like this compound, common fragmentation pathways would involve the loss of the fluorine atom or cleavage of the aromatic ring system, although specific fragmentation data for this compound is not detailed in the available literature. The analysis of these fragments helps in piecing together the molecular structure, complementing data from other spectroscopic methods like NMR. rsc.org

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₉F | nih.gov |

| Molecular Weight | 196.22 g/mol | nih.gov |

| Monoisotopic Mass | 196.068828449 Da | nih.gov |

This interactive table provides key mass spectrometry data used to confirm the molecular structure of this compound.

Computational and Theoretical Investigations of 9 Fluorophenanthrene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.commpg.de This theory is based on using the spatially dependent electron density as the fundamental variable, which simplifies the complexity of the many-electron wave function. wikipedia.orgscispace.commpg.de DFT calculations have been instrumental in understanding the electronic properties of 9-Fluorophenanthrene and its derivatives.

For instance, DFT has been employed to study the effects of functionalization on the electronic and optical properties of related aromatic compounds. chemrxiv.org These calculations, often using specific functionals like B3LYP and basis sets such as 6-311+G(d,p), provide detailed information about the molecule's electronic configuration. chemrxiv.orgrsc.org Theoretical studies have also utilized DFT to rationalize the observed reactivity in the synthesis of 9-aminophenanthrene (B1211374) derivatives, a class of compounds structurally related to this compound. researchgate.net The insights gained from DFT calculations are crucial for designing molecules with specific electronic characteristics. rsc.org

Modeling of Electronic, Optical, and Electrochemical Properties

Computational modeling plays a vital role in predicting the electronic, optical, and electrochemical properties of this compound. These models are often based on quantum-chemical techniques, including DFT and time-dependent DFT (TD-DFT). nih.gov

Electronic Properties: Theoretical studies have investigated how the incorporation of different functional groups influences the electronic properties of phenanthrene-like structures. nih.govnih.gov These studies provide a detailed understanding of the impact of substituents on the molecule's electronic behavior. nih.gov

Optical Properties: Computational methods are used to predict the absorption and emission spectra of these compounds. nih.gov For example, TD-DFT calculations can determine the lowest excitation energies and the maximum absorption wavelengths. nih.gov Theoretical investigations have explored the optical properties of various functionalized phenanthrene (B1679779) derivatives, revealing how structural modifications can tune their optical response. rsc.orgmdpi.com

Electrochemical Properties: The electrochemical behavior of phenanthrene derivatives has been evaluated using techniques like cyclic voltammetry, with computational models providing theoretical support for the experimental findings. academie-sciences.fr Mathematical modeling has emerged as a key tool for understanding and enhancing the electrochemical properties of related systems. taylorfrancis.com

Theoretical Studies on Reaction Mechanisms and Reactivity

Theoretical studies provide invaluable insights into the reaction mechanisms and reactivity of this compound and related compounds. Computational simulations can elucidate the intricate details of chemical reactions, which can be challenging to observe experimentally. rsc.org

DFT calculations have been used to understand the relative kinetics and reactivity in the synthesis of 9-aminophenanthrene derivatives. researchgate.net These studies help in rationalizing the outcomes of chemical reactions and in designing more efficient synthetic routes. researchgate.netcecam.org For example, computational analysis has been applied to understand the electrocyclization reactions of keteniminium salts to form various heterocyclic systems. researchgate.net

Furthermore, theoretical approaches are employed to predict chemical reactivity through the analysis of molecular orbitals. ajchem-a.comwuxiapptec.com The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's reactivity. wuxiapptec.com

Analysis of Molecular Orbitals (HOMO-LUMO Gaps and Energy Levels)

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic behavior of this compound. ucalgary.calibretexts.orgpressbooks.pub The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. researchgate.netulethbridge.ca

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and easier electronic transitions. ajchem-a.com Computational studies have shown that the HOMO-LUMO gap can be tuned by introducing different substituents to the phenanthrene core. researchgate.net For instance, electron-donating groups tend to increase the HOMO energy level and decrease the HOMO-LUMO gap, while electron-withdrawing groups have the opposite effect. researchgate.net This ability to tune the HOMO and LUMO energy levels is crucial for designing materials with specific electronic and optoelectronic properties. researchgate.net

| Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| -NO2 (electron-withdrawing) | -7.01 | -3.51 | 3.50 |

| -H (unsubstituted) | -6.57 | -2.90 | 3.67 |

| -NH2 (electron-donating) | -5.61 | -2.18 | 3.43 |

This table is illustrative and based on general trends observed in computational studies of substituted aromatic systems. Actual values for this compound derivatives may vary.

Predictive Computational Studies on Biological Activity and Pharmacological Properties

Computational methods are increasingly used to predict the biological activity and pharmacological properties of chemical compounds, a field known as chemoinformatics. qima-lifesciences.com These predictive studies are crucial in the early stages of drug discovery, helping to identify promising candidates and reduce the need for extensive experimental screening. nih.govnih.gov

For compounds like this compound, computational approaches can assess their potential to interact with biological targets. biorxiv.org Structure-Activity Relationship (SAR) modeling is a key technique used to predict biological activity based on a compound's chemical structure. nih.gov Programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities by comparing the structure of a new compound to a large database of known active molecules. researchgate.net

These computational tools can provide initial assessments of a compound's potential efficacy and help in prioritizing molecules for further experimental validation. qima-lifesciences.comresearchgate.net

Advanced Sampling Techniques for Conformational Space Analysis

Understanding the three-dimensional structure and conformational flexibility of a molecule is crucial for predicting its properties and interactions. Advanced sampling techniques are computational methods used to explore the vast conformational space of a molecule. nih.govbiorxiv.org

Methods like Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to generate a representative ensemble of low-energy conformations. nih.govbiorxiv.org For complex molecules, enhanced sampling techniques such as Replica Exchange Molecular Dynamics (REMD) and Metadynamics are employed to overcome energy barriers and explore a wider range of conformations. nih.gov

These techniques are particularly important for flexible molecules, as they can adopt multiple conformations that may have different biological activities or physical properties. laas.fr The insights gained from conformational analysis are vital for understanding how this compound might interact with other molecules, such as biological receptors.

Applications in Advanced Materials Science and Optoelectronics

Utilization in Organic Light-Emitting Diodes (OLEDs)

Research has shown that phenanthrene (B1679779) derivatives can serve as efficient blue-light emitting materials, a crucial component for full-color displays and white lighting applications. magtech.com.cnrsc.org Specifically, certain fluorophenanthrene derivatives exhibit strong fluorescence in the blue region of the visible spectrum, making them potential candidates for use in OLED technology. academie-sciences.frresearchgate.net The molecular design of these compounds, including the strategic placement of fluorine atoms, is a key area of research to optimize their light-emitting properties and efficiency in OLED devices. magtech.com.cn

Development of Fluorescent Probes and Sensors

The inherent fluorescence of phenanthrene derivatives makes them excellent candidates for the development of fluorescent probes and sensors. academie-sciences.frresearchgate.net These probes can be designed to detect a variety of analytes, including ions and biologically important molecules, by modulating their fluorescence in the presence of the target substance. rsc.orgnih.gov The sensitivity and selectivity of these probes are critical for their application in environmental monitoring and biological imaging. mdpi.com

The development of fluorescent probes often involves designing molecules where the fluorescence is initially "turned off" and is "turned on" upon interaction with the analyte. This can be achieved through various mechanisms, such as photo-induced electron transfer (PET) or intramolecular charge transfer (ICT). rsc.org The versatility of the phenanthrene scaffold allows for the incorporation of different functional groups to create probes for specific targets. For instance, 9-Bromophenanthrene (B47481) has been utilized in room temperature phosphorescence analysis and as a fluorescence probe for coordination reactions. chemicalbook.com

Role in Organic Solar Cells and Superconductors

Phenanthrene derivatives have been explored for their potential applications in organic solar cells (OSCs) and superconductors. academie-sciences.frresearchgate.net In the context of OSCs, these materials can function as either electron donors or acceptors in the active layer of the device, which is responsible for absorbing light and generating charge carriers. researchgate.netmdpi.com The efficiency of an OSC is highly dependent on the properties of these materials, including their absorption spectra and energy levels. nih.gov

The introduction of fluorine into the molecular structure of materials used in OSCs can be advantageous. For instance, fluorinated compounds have been used to design non-fullerene acceptors, which have shown promise in improving the performance of OSCs. researchgate.net The development of new phenanthrene-based materials with tailored electronic properties continues to be an active area of research to enhance the power conversion efficiency of organic solar cells. mdpi.com While the application of phenanthrene derivatives in superconductors is also mentioned as a possibility, the research in this area is less developed compared to their use in OLEDs and OSCs. academie-sciences.frresearchgate.net

Incorporation into Nanostructured Materials

The unique properties of phenanthrene derivatives make them suitable for incorporation into nanostructured materials. academie-sciences.frresearchgate.net Nanostructured materials, which have at least one dimension in the nanoscale, can exhibit enhanced properties compared to their bulk counterparts. beilstein-journals.org These materials can be created through various templating techniques that guide the assembly of molecules into desired architectures. rsc.org

Organic-based nanomaterials, including those derived from phenanthrene, can be designed to self-assemble into specific structures like micelles and polymer nanoparticles. beilstein-journals.org The functionalization of nanostructures with these organic molecules is a key step in creating materials with specific functionalities for applications in sensors and electronics. mdpi.com For example, nanostructured materials can be used to increase the surface area of electrodes in electrochemical sensors, thereby enhancing their sensitivity. mdpi.com

Impact of Fluorine Substitution on Semiconducting Properties

The substitution of hydrogen with fluorine in polycyclic aromatic hydrocarbons like phenanthrene has a significant impact on their semiconducting properties. oup.com The high electronegativity of fluorine lowers the energy levels of both the HOMO and the lowest unoccupied molecular orbital (LUMO). oup.com This effect can increase the material's resistance to air oxidation, a desirable property for organic semiconductors. oup.com

Furthermore, the introduction of fluorine can enhance the solubility of these compounds in organic solvents, which is beneficial for solution-based processing of electronic devices. acs.org While fluorine substitution can weaken the aromatic character of the polycyclic hydrocarbon, it does not significantly alter the molecular planarity, which is important for efficient charge transport in the solid state. acs.orgnih.gov The specific placement of the fluorine atom on the phenanthrene skeleton can be used to fine-tune the electronic and physical properties of the resulting material for specific semiconductor applications. nii.ac.jp

Photosensitive Material Applications

Materials that undergo a change in their properties upon exposure to light are known as photosensitive materials. samaterials.com These materials have a wide range of applications, from photography to data storage and solar cells. samaterials.commdpi.com Phenanthrene derivatives, with their ability to absorb light and exhibit fluorescence, are a class of organic photosensitive materials. academie-sciences.frresearchgate.net

Biological Activities and Pharmacological Potential of 9 Fluorophenanthrene Derivatives

Mechanisms of Biological Action

Derivatives of 9-Fluorophenanthrene have garnered scientific interest due to their diverse biological activities and potential therapeutic applications. The introduction of a fluorine atom into the phenanthrene (B1679779) structure can significantly alter its electronic properties and metabolic stability, leading to a range of pharmacological effects. oup.com The mechanisms underlying these activities are multifaceted, involving interactions with various cellular components and signaling pathways.

Electron Transfer Reactions

Electron transfer reactions are fundamental to many biological processes, including cellular respiration and photosynthesis, where they drive energy conversion. numberanalytics.comontosight.ainumberanalytics.com These reactions involve the movement of electrons from a donor to an acceptor molecule, a process crucial for cellular energy production and signal transduction. numberanalytics.comontosight.ai The specific role of this compound derivatives in mediating or influencing these electron transfer processes within biological systems is an area of ongoing investigation. The efficiency and specificity of electron transfer in biological systems can be influenced by the chemical properties of molecules like this compound derivatives. mdpi.com

Modulation of Cellular Signaling Pathways (e.g., NF-κB, Nrf2, MAPK)

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell survival, and proliferation. genome.jpfrontiersin.org The canonical NF-κB pathway is activated by stimuli such as inflammatory cytokines and pathogens. genome.jp Some compounds can modulate the NF-κB pathway, which is often dysregulated in inflammatory diseases and cancer. nih.govmdpi.com For instance, certain derivatives have been shown to suppress the activation of the NF-κB signaling pathway, which can, in turn, reduce the expression of pro-inflammatory mediators. nih.govmdpi.com This modulation can occur through various mechanisms, including the inhibition of IκB degradation, which keeps NF-κB in an inactive state in the cytoplasm. nih.gov

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular defense against oxidative stress. aginganddisease.org Under normal conditions, Nrf2 is kept inactive by Keap1. mdpi.com Upon exposure to oxidative or electrophilic stress, Nrf2 is released and translocates to the nucleus, where it activates the transcription of antioxidant and detoxification genes. nih.govaginganddisease.org Some compounds can activate the Nrf2 pathway, thereby enhancing the cell's capacity to counteract oxidative damage. encyclopedia.pubnih.gov This activation can be a protective mechanism against various diseases associated with oxidative stress. aginganddisease.org There is also a known interplay between the Nrf2 and NF-κB pathways, where Nrf2 activation can suppress NF-κB-mediated inflammation. mdpi.comnih.govmdpi.com

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. nih.govcusabio.comanygenes.com The MAPK family includes three main cascades: ERKs, JNKs, and p38/SAPKs. nih.gov Dysregulation of these pathways is implicated in various stages of carcinogenesis. cabidigitallibrary.org Certain derivatives have been shown to modulate MAPK signaling. For example, some compounds can inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby affecting downstream cellular responses. mdpi.com This modulation of MAPK pathways is a key mechanism through which some derivatives exert their anti-inflammatory and anti-cancer effects. nih.govmdpi.com

Interactive Table: Modulation of Signaling Pathways by Bioactive Compounds

| Compound Class | Target Pathway | Effect | Associated Biological Outcome |

|---|---|---|---|

| Pterostilbene Derivatives | MAPKs/NF-κB | Suppression of phosphorylation (ERK, JNK, p38), inhibition of NF-κB activation. nih.govmdpi.com | Anti-inflammatory, anti-oxidative. nih.govmdpi.com |

| Coumarin Derivatives | Nrf2/NF-κB | Activation of Nrf2, inhibition of NF-κB. mdpi.com | Antioxidant, intestinal anti-inflammatory. mdpi.com |

| C1q/TNF-related Protein 9 (CTRP9) | AMPK/Nrf2 | Activation of AMPK and Nrf2. nih.gov | Protection against oxidative stress and apoptosis. nih.gov |

| Chitosan Derivatives | MAPK | Inhibition of PD-L1 upregulation. frontiersin.org | Induction of apoptosis. frontiersin.org |

Induction of Apoptosis and Inhibition of Tumor Cell Proliferation

A significant area of research for phenanthrene derivatives is their potential as anticancer agents. nih.gov One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov For example, the phenanthrene derivative T26 has been shown to induce apoptosis and cause G2/M cell cycle arrest in human pancreatic cancer cell lines. nih.gov Similarly, other heterocyclic compounds have demonstrated potent anticancer activity by inducing apoptosis. openmedicinalchemistryjournal.com

The inhibition of tumor cell proliferation is another important anticancer mechanism. nih.gov Various derivatives have demonstrated the ability to inhibit the growth of different cancer cell lines. mdpi.comscispace.commdpi.com For instance, certain 1H-benzo[f]chromene derivatives have shown anti-proliferative properties. mdpi.com The cytotoxic activity of new phenanthrene and 9,10-dihydrophenanthrene (B48381) derivatives has been observed against HI-60 and THP-1 cancer cell lines. nih.gov The mechanisms for this inhibition can involve targeting specific proteins or pathways essential for cancer cell growth, such as Pim-3 kinase. nih.gov

Interactive Table: Anticancer Activity of Phenanthrene and Related Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Phenanthrene derivative T26 | Human pancreatic cancer | Induction of apoptosis, G2/M arrest, Pim-3 inhibition. nih.gov | nih.gov |

| 9-Hydroxy-1H-benzo[f]chromene derivatives | PC-3, SKOV-3, HeLa, MCF-7/ADR | Anti-proliferative, P-gp inhibition, induction of apoptosis, cell cycle arrest. mdpi.com | mdpi.com |

| New phenanthrene and 9,10-dihydrophenanthrene derivatives | HI-60, THP-1 | Cytotoxicity. nih.gov | nih.gov |

| Deferasirox | HeLa, SiHa (cervical cancer) | Inhibition of proliferation, induction of apoptosis, cell cycle arrest, invasion suppression. scispace.com | scispace.com |

| Anthraquinone (B42736) derivative 8a | HCT116 (colon cancer) | Induction of apoptosis via ROS/JNK pathway. mdpi.com | mdpi.com |

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govmdpi.com Inhibiting this process is a key strategy in cancer therapy. uscjournal.comtg.org.au Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis, and its signaling pathway is a major target for anti-angiogenic drugs. tg.org.au

Some phenanthrene-related structures and other compounds have been shown to possess anti-angiogenic properties. nih.gov The mechanisms can include the direct inhibition of endothelial cell proliferation and migration, or the interference with pro-angiogenic signaling pathways. nih.govtg.org.au For example, endostatin, a protein that can be engineered into derivatives, inhibits angiogenesis by targeting endothelial cell function. frontiersin.org Similarly, oleanolic acid derivatives have been shown to inhibit vascular endothelial growth. nih.gov While direct evidence for this compound is limited, the anti-angiogenic potential of the broader class of polycyclic aromatic compounds suggests this may be a relevant mechanism of action.

Effects on Neuroreceptors (e.g., NMDA Receptors)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. mdpi.comelifesciences.org Its dysfunction is implicated in various neurological and psychiatric disorders. mdpi.commdpi.com The NMDA receptor requires both glutamate and a co-agonist like glycine (B1666218) or D-serine to become activated. frontiersin.org

A series of octahydrophenanthrenamine derivatives have been synthesized and evaluated as noncompetitive antagonists of the NMDA receptor, acting at the phencyclidine (PCP) binding site. nih.gov These compounds showed a wide range of affinities, with some being as potent as the known antagonist MK-801. nih.gov The structure-activity relationship studies revealed that specific substitutions on the phenanthrene ring system significantly influenced receptor affinity. nih.gov For instance, a 6-hydroxy or 6-methoxy substitution substantially increased receptor affinity. nih.gov These findings highlight the potential for this compound derivatives to be designed as modulators of NMDA receptor function, which could have therapeutic implications for neurological disorders.

Mitochondrial Modification and Membranolytic Effects

Mitochondria are central to cellular energy metabolism and are also key regulators of apoptosis. nih.gov Mitochondrial dysfunction is a hallmark of many diseases, including cancer. frontiersin.org Certain anticancer agents exert their effects by targeting mitochondria, leading to the release of pro-apoptotic factors or the generation of reactive oxygen species (ROS). nih.govfrontiersin.orgmdpi.com For example, some platinating agents target mitochondria, causing mitochondrial DNA damage and ROS production. nih.gov Chitosan derivatives can also induce apoptosis by increasing mitochondrial membrane potential and ROS levels. frontiersin.org

While specific studies on the direct mitochondrial or membranolytic effects of this compound are not prevalent, the general principle of polycyclic aromatic hydrocarbons interacting with cellular membranes and influencing mitochondrial function is established. The lipophilic nature of the phenanthrene skeleton suggests it could intercalate into lipid bilayers, potentially altering membrane fluidity and function. Such membranolytic effects could contribute to cytotoxicity. Furthermore, as seen with anthraquinone derivatives, some compounds can induce mitochondrial stress, leading to the release of cytochrome c and the activation of apoptotic pathways. mdpi.com

Pharmacological Properties of Derivatives

Phenanthrene, a fundamental polycyclic aromatic hydrocarbon, serves as a structural backbone for numerous synthetic and naturally occurring compounds. The addition of various functional groups to the phenanthrene nucleus, including fluorine, hydroxyl, and methoxy (B1213986) groups, can significantly modulate its biological and pharmacological profile. Research into these derivatives has uncovered promising activities across several therapeutic areas.

Anticancer Activity

Derivatives of phenanthrene and its structural analogs, such as phenanthridines, have been a focal point of anticancer research. These compounds exhibit cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action.

Detailed research findings indicate that certain phenanthridine (B189435) derivatives, designed based on the structure of sanguinarine, show significant cytotoxic activity. For instance, one such derivative, compound 8a , demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value of 0.28 μM. nih.gov Mechanistic studies revealed that this compound inhibits DNA topoisomerase I/II, leading to cell cycle arrest in the S phase and inducing apoptosis by modulating the expression of Bcl-2 and Bax proteins. nih.gov

Similarly, amino acid derivatives of 9-acridinyl, a related heterocyclic system, have shown cytotoxicity against K562 and A549 cancer cell lines. rsc.org Compounds 6, 7, 8, and 9 from this series displayed IC50 values comparable or superior to the chemotherapeutic agent amsacrine. rsc.org Their mechanisms include cell cycle arrest at the G2/M phase and induction of apoptosis, along with inhibition of topoisomerase II. rsc.org Benzochromene derivatives, which contain a phenanthrene-like core, have also been identified as effective anticancer agents, targeting pathways like c-Src kinase and caspases. mdpi.com

Table 1: Anticancer Activity of Selected Phenanthrene-Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect/Mechanism | Reference |

|---|---|---|---|

| Phenanthridine derivative (8a) | MCF-7, PC3, Hela, A549, HepG2 | DNA topoisomerase I/II inhibition; S phase cell cycle arrest; apoptosis induction. | nih.gov |

| 9-Acridinyl amino acid derivatives | K562, A549 | Topoisomerase II inhibition; G2/M cell cycle block; apoptosis induction. | rsc.org |

Anti-inflammatory Effects

Phenanthrene derivatives isolated from natural sources, particularly from the stems of Dendrobium denneanum, have demonstrated significant anti-inflammatory properties. nih.gov These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated mouse macrophage RAW264.7 cells, a key process in the inflammatory response. nih.gov

For example, ten compounds from D. denneanum, including phenanthrene glycosides and 9,10-dihydrophenanthrenes, inhibited NO production with IC50 values ranging from 0.7 to 41.5 μM, without showing cytotoxicity. nih.gov Specifically, 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside and 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthrene were found to suppress the expression of inducible NO synthase (iNOS) and inhibit the phosphorylation of MAPKs and IκBα. nih.gov This suggests that their anti-inflammatory action is mediated through the inhibition of the MAPKs and NF-κB signaling pathways. nih.gov Other natural compounds, such as flavonoids and campesterol (B1663852) derivatives, also exhibit anti-inflammatory effects by downregulating pro-inflammatory markers like TNF-α, IL-6, and COX-2. frontiersin.orgmdpi.com

Table 2: Anti-inflammatory Activity of Phenanthrene Derivatives

| Compound | Source/Cell Line | Mechanism of Action | IC50 Value | Reference |

|---|---|---|---|---|

| Various Phenanthrenes | Dendrobium denneanum / RAW264.7 cells | Inhibition of NO production | 0.7-41.5 μM | nih.gov |

| 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside | Dendrobium denneanum / RAW264.7 cells | Inhibition of iNOS, p38, JNK, IκBα phosphorylation | Not specified | nih.gov |

| 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthrene | Dendrobium denneanum / RAW264.7 cells | Inhibition of iNOS, p38, JNK, IκBα phosphorylation | Not specified | nih.gov |

Antioxidant Properties

The antioxidant potential of phenanthrene derivatives is an area of active investigation. Studies on 9,10-phenanthrenequinone (9,10-PQ) , an oxygenated derivative of phenanthrene, have shown that it can induce oxidative stress in aquatic species. nih.gov In the fish species Takifugu obscurus, exposure to 9,10-PQ led to a significant increase in malondialdehyde (MDA) content, an indicator of lipid peroxidation. nih.gov The exposure also initially increased the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), followed by a decrease, indicating an overwhelmed antioxidant defense system. nih.gov

Conversely, synthetic efforts have been made to enhance the antioxidant activity of related structures. Berberine (B55584), an isoquinoline (B145761) alkaloid, was modified to create 9-O-benzoic acid berberine derivatives . rsc.org Screening of these derivatives revealed that modifications on the benzoic acid ring, such as the addition of halogen elements, enhanced antioxidant activity as measured by ABTS, DPPH, HOSC, and FRAP assays. rsc.org This highlights the principle that specific substitutions on a core structure can significantly boost its antioxidant capacity. rsc.org Other studies have noted the antioxidant effects of various natural compounds, which act by scavenging free radicals and chelating metal ions. mdpi.comnih.govmdpi.com

Table 3: Antioxidant Activity Profile of Phenanthrene-Related Compounds

| Compound | System Studied | Observed Effect | Reference |

|---|---|---|---|

| 9,10-Phenanthrenequinone | Takifugu obscurus plasma | Increased MDA; initial increase then decrease in SOD and CAT activities. | nih.gov |

| 9-O-benzoic acid berberine derivatives | In vitro assays (ABTS, DPPH, etc.) | Enhanced radical scavenging and antioxidant activity compared to parent compound. | rsc.org |

Antiviral and Antimicrobial Activities

The phenanthrene skeleton is found in many compounds exhibiting a wide range of antimicrobial and antiviral activities. Chalcones, which are precursors in the biosynthesis of flavonoids, and their pyrazoline derivatives have shown notable biological activities, including antibacterial and antifungal effects. researchgate.netjrespharm.com For instance, certain pyrazoline derivatives demonstrated activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and yeast strains such as Candida albicans. jrespharm.com

Similarly, technical lignins, which are complex phenolic polymers, have been reported to possess antibacterial, antifungal, and antiviral properties. mdpi.com Lignin-carbohydrate complexes have shown inhibitory effects against S. aureus, E. coli, and C. albicans. mdpi.com The antimicrobial action of many natural products is often attributed to their phenolic structure. nih.gov Chalcone derivatives, in particular, have been studied for their potential to combat pathogenic and multidrug-resistant bacteria and fungi by targeting various microbial enzymes. nih.gov

Table 4: Antimicrobial Spectrum of Phenanthrene-Related and Phenolic Compounds

| Compound Class | Target Organisms | Activity/Mechanism | Reference |

|---|---|---|---|

| Pyrazoline derivatives | S. aureus, E. coli, E. faecalis, C. albicans | Antibacterial and antifungal activity with MIC values from 25-100 µg/mL for active compounds. | jrespharm.com |

| Lignin derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans | Inhibitory effects against various bacteria and fungi. | mdpi.com |

| Chalcone derivatives | Pathogenic bacteria and fungi | Inhibition of microbial enzymes like DNA gyrase B. | nih.gov |

Analgesic and Antitussive Applications

While direct studies on the analgesic and antitussive properties of this compound are not widely available, the broader class of phenanthrene alkaloids, specifically opioids, are cornerstone therapies for pain and cough. Opioids like morphine and codeine (methylmorphine) contain a hydrogenated phenanthrene core structure and exert their effects by acting on opioid receptors in the central nervous system. nih.govmsdvetmanual.com

Codeine is a widely used antitussive that suppresses the cough center in the medulla. msdvetmanual.com Its analgesic effects are about one-tenth that of morphine, but its antitussive potency is comparable. msdvetmanual.com Other opioids like butorphanol , which is an agonist-antagonist, are used as both an analgesic and a potent antitussive in veterinary medicine. msdvetmanual.com The mechanism of antitussive action involves suppressing the cough reflex in the brain stem. rxlist.com The study of these established drugs provides a basis for designing new phenanthrene-based derivatives that could potentially offer analgesic or antitussive benefits. nih.govdrugbank.comdrugbank.com

Antimalarial Potential

Derivatives of 9-phenanthrenemethanol have been extensively investigated for their antimalarial properties, showing significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov In studies involving owl monkeys, 16 different 9-phenanthrenemethanols were found to be more active than the reference compound at the time. nih.gov

Two derivatives, WR-122,455 and WR-171,669 , were selected for further study. WR-122,455 was found to be four times as active as chloroquine (B1663885) against chloroquine-sensitive strains and remained fully active against strains resistant to chloroquine, pyrimethamine, or quinine. nih.gov These compounds act as blood schizontocides, targeting the asexual erythrocytic stages of the malaria parasite. nih.govnih.gov The success of these phenanthrene derivatives has paved the way for the development of novel antimalarial agents, with research exploring other polyaromatic compounds for their ability to combat drug-resistant malaria. mdpi.complos.orgdovepress.com

Table 5: Antimalarial Activity of 9-Phenanthrenemethanol Derivatives

| Compound | Target/Strain | Key Findings | Reference |

|---|---|---|---|

| WR-122,455 | Plasmodium falciparum (chloroquine-sensitive) | 4x more active than chloroquine. | nih.gov |

| WR-122,455 | Plasmodium falciparum (chloroquine-resistant) | Fully active against resistant strains. | nih.gov |

| WR-171,669 | Plasmodium falciparum (chloroquine-sensitive) | Activity equal to chloroquine. | nih.gov |

Hepatoprotective and Neuroprotective Aspects

While direct research into the hepatoprotective and neuroprotective effects of this compound specifically is limited, the broader class of phenanthrene-containing compounds, particularly alkaloids derived from plants, has demonstrated significant potential in these areas. Alkaloids from the Dendrobium genus, for instance, are noted for their neuroprotective and hepatoprotective activities. frontiersin.orgacs.org Similarly, other alkaloids with a phenanthrene core, such as those from the Chelidonium majus plant, have been attributed with hepatoprotective effects. cabidigitallibrary.org

The natural alkaloid boldine, which can be converted to a phenanthrene derivative, has shown compelling hepatoprotective and neuroprotective actions in various animal models. researchgate.netescholarship.org These effects are often linked to the antioxidant properties of the phenanthrene scaffold. researchgate.net Investigations into the neuroprotective mechanisms of Dendrobium alkaloids have pointed towards the inhibition of inflammatory pathways in the brain. frontiersin.org Given that the phenanthrene structure is a common element in these biologically active compounds, it is plausible that synthetic derivatives, including fluorinated versions like this compound, could be engineered to exhibit similar or enhanced protective activities. The introduction of fluorine can modulate physicochemical properties, potentially influencing the compound's ability to cross the blood-brain barrier or resist metabolic degradation, which are key factors in developing effective neuroprotective and hepatoprotective agents. However, dedicated studies are required to confirm these potential benefits for this compound and its derivatives.

Structure-Activity Relationship (SAR) Studies for Fluorinated Phenanthrenes

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For phenanthrene derivatives, particularly the well-studied phenanthroindolizidine alkaloids, SAR has provided significant insights into the structural requirements for biological activity, primarily cytotoxicity against cancer cells. nih.gov The degree of cytotoxicity is highly dependent on the type and pattern of substituents on the phenanthrene ring. nih.gov

Key findings from SAR studies on phenanthrene-based alkaloids include:

Substitution on the Phenanthrene Ring: The presence and position of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the phenanthrene core are critical. For example, studies on phenanthrene-based tylophorine (B1682047) derivatives (PBTs) showed that replacing a 3-methoxyl group with a 3-hydroxyl group significantly increased cytotoxic activity against the H460 human large-cell lung carcinoma cell line. nih.gov

Side Chain Modifications: Modifications to the side chain attached to the phenanthrene nucleus also heavily influence activity. For PBTs, a five- or six-carbon distance between the nitrogen atom and a terminal polar group in the C-9 side chain was found to be favorable for cytotoxicity. nih.gov

Stereochemistry: The stereochemistry at certain positions, such as the C14 position of the indolizidine moiety, can be a determinant of potency. A hydroxyl group at this position has been associated with more active tylophorine analogues. researchgate.net

| Compound | Substituents | IC₅₀ (nM) vs. MDA-MB-231 (NFκB Inhibition, 2h) | IC₅₀ (nM) vs. MDA-MB-231 (Cell Viability, 24h) |

|---|---|---|---|

| O-methyltylophorinidine (1) | 2,3,6-trimethoxy-7-hydroxy phenanthrene core | 17.1 ± 2.0 | 13.6 ± 0.4 |

| Tylophorinidine (2) | 2,3,7-trihydroxy-6-methoxy phenanthrene core | 211.8 ± 69.9 | 122.9 ± 18.2 |

| Tylophoridicine E (3) | 2,7-dihydroxy-3,6-dimethoxy phenanthrene core | 284.9 ± 60.4 | 414.9 ± 53.0 |

| 2-demethoxytylophorine (4) | 3,6,7-trimethoxy phenanthrene core | 83.0 ± 14.7 | 109.9 ± 13.6 |

| Tylophoridicine D (5) | 3,7-dihydroxy-2,6-dimethoxy phenanthrene core | > 1000 | > 1000 |

Data sourced from Gerstbrein et al., 2021. mdpi.com

Strategies for Enhancing Bioavailability and Pharmacokinetic Properties through Structural Modification

Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene are characterized by low aqueous solubility, which often leads to poor bioavailability and limits their therapeutic development. researchgate.netfrontiersin.orgnih.gov Enhancing the bioavailability of these compounds is a critical step in translating their biological activities into viable pharmacological agents. Strategies can be broadly categorized into formulation-based approaches and structural modifications.

Formulation strategies for PAHs include the use of surfactants to increase solubility, the development of biofilm-based delivery systems, and the dispersion of the compound in solutions containing substances like Sphingomonas polysaccharides, which have been shown to increase the solubility of phenanthrene. researchgate.netnih.gov

From a medicinal chemistry perspective, structural modification of the core molecule is a powerful strategy. For phenanthrene derivatives, this involves the targeted introduction or alteration of functional groups to improve pharmacokinetic properties. A key modification in modern drug design is fluorination. The introduction of a fluorine atom can have profound effects on a molecule's properties:

Lipophilicity and Permeability: Fluorine substitution can modulate a compound's lipophilicity (its ability to dissolve in fats and lipids), which is a key determinant of membrane permeability and absorption. While the effects can be complex, fluorination is often used to fine-tune this property to achieve an optimal balance for oral absorption and distribution to target tissues.

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the entire molecule. This can lead to more favorable interactions with biological targets, such as enzymes or receptors, potentially increasing the compound's potency.